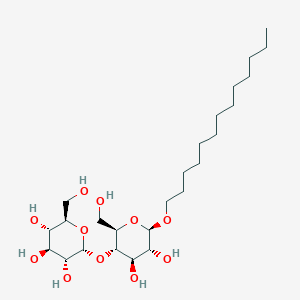

Tridecyl b-D-maltopyranoside

Description

Role of Non-Ionic Detergents in Membrane Protein Studies

Non-ionic detergents are characterized by their uncharged, hydrophilic head groups. novoprolabs.com This class of detergents is considered "mild" because they primarily disrupt the interactions between proteins and lipids, as well as lipid-lipid interactions, without breaking the crucial protein-protein interactions that maintain a protein's native structure and function. huji.ac.ilmdpi.comcreative-proteomics.com Their ability to solubilize membrane proteins while preserving their biologically active form makes them widely used in isolating these proteins for functional and structural investigations. sigmaaldrich.com Unlike ionic detergents, the micellar size of non-ionic detergents is minimally affected by changes in salt concentration. sigmaaldrich.com

Detergents like Tridecyl β-D-maltopyranoside are amphipathic molecules, meaning they possess both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. nih.gov When the concentration of a detergent in an aqueous solution surpasses a certain point, known as the critical micelle concentration (CMC), its molecules self-assemble into spherical structures called micelles. mdpi.commdpi.com In these micelles, the hydrophobic tails face inward, creating a core that can encapsulate the hydrophobic regions of membrane proteins, effectively shielding them from the aqueous environment. creative-proteomics.com This process allows for the extraction of membrane proteins from their native lipid environment into a soluble form within detergent-protein complexes. creative-proteomics.comresearchgate.net

The choice of detergent is critical, as a detergent suitable for extracting a protein may not be ideal for its purification or for subsequent biochemical studies. huji.ac.il Furthermore, the effectiveness of a detergent can vary significantly from one membrane protein to another. huji.ac.il

Overview of Alkyl Maltopyranosides as Membrane Mimetics

Alkyl maltopyranosides, the family to which Tridecyl β-D-maltopyranoside belongs, are a prominent class of non-ionic detergents used in membrane protein research. mdpi.comresearchgate.net They feature a hydrophilic maltose (B56501) headgroup and a hydrophobic alkyl chain. mdpi.com The length of this alkyl chain is a key determinant of the detergent's properties and its suitability for specific applications. huji.ac.il

These detergents serve as "membrane mimetics," providing an artificial, simplified environment that mimics the native lipid bilayer, thereby keeping the membrane protein soluble and stable outside of its natural context. nih.govmdpi.com The most widely used detergent in this class for both purification and crystallization of membrane proteins is n-Dodecyl-β-D-Maltopyranoside (DDM), followed by n-Decyl-β-D-maltopyranoside (DM). mdpi.commdpi.com The success of alkyl maltopyranosides is attributed in part to their ability to maintain the stability of delicate membrane proteins. mdpi.com Detergents with shorter alkyl chains can be advantageous for crystallization as they form smaller micelles, which may facilitate better packing within the crystal lattice. mdpi.com

Positioning Tridecyl β-D-Maltopyranoside within Contemporary Detergent Landscapes

Tridecyl β-D-maltopyranoside, also known as TDM, is distinguished by its 13-carbon alkyl chain. iucr.orgnih.gov This places it among the longer-chain alkyl maltosides. Research has shown that longer-chain non-ionic detergents (C12-C14) are generally less deactivating to proteins than their shorter-chain counterparts (C7-C10). huji.ac.il

The physicochemical properties of Tridecyl β-D-maltopyranoside make it a valuable tool for specific applications. For instance, its relatively low critical micelle concentration (CMC) is an important consideration. A low CMC means that less detergent is required to form micelles, which can be beneficial in certain experimental setups. mdpi.com However, it can also make the detergent more difficult to remove during purification steps. mdpi.com

Studies have demonstrated the utility of Tridecyl β-D-maltopyranoside in various contexts. It has been successfully used to maintain the stability and monodispersity of membrane proteins in solution. nih.gov Furthermore, it has been employed to dissolve protein oligomers and to facilitate the separation of protein fusion partners after enzymatic cleavage. iucr.org The choice of Tridecyl β-D-maltopyranoside, like any detergent, depends on the specific requirements of the membrane protein under investigation and the intended downstream applications, such as crystallization or functional assays. iucr.orgnih.gov

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-33-24-22(32)20(30)23(17(15-27)35-24)36-25-21(31)19(29)18(28)16(14-26)34-25/h16-32H,2-15H2,1H3/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPRPDMVGIRGBV-IYBATYGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432745 | |

| Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93911-12-7 | |

| Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Molecular Design Considerations for Tridecyl β D Maltopyranoside Analogues

Synthetic Routes for Tridecyl β-D-Maltopyranoside

The synthesis of Tridecyl β-D-maltopyranoside, a glycoside, involves the formation of a glycosidic bond between the anomeric carbon of maltose (B56501) and the hydroxyl group of tridecanol. Both chemical and enzymatic methods are employed to achieve this transformation, with a significant focus on controlling the stereochemistry at the anomeric center to favor the β-configuration.

Chemical Synthesis: A prevalent chemical method for synthesizing alkyl β-D-maltosides is the Koenigs-Knorr reaction . nih.gov This classical glycosylation method involves the reaction of a glycosyl halide with an alcohol. nih.gov In the context of Tridecyl β-D-maltopyranoside synthesis, the reactants are typically a protected maltosyl bromide (e.g., acetobromomaltose) and tridecyl alcohol. The reaction is promoted by a heavy metal salt, such as silver carbonate or silver oxide, which acts as a halophile. nih.govrsc.org

The mechanism relies on the participation of a neighboring group at the C2 position of the glucose unit (e.g., an acetyl protecting group). This participation leads to the formation of a stable intermediate that blocks the α-face, directing the incoming tridecyl alcohol to attack from the β-face. This results in the desired 1,2-trans-glycosidic linkage, yielding the β-anomer with high stereoselectivity. nih.gov Subsequent deprotection of the hydroxyl groups on the maltose headgroup yields the final product. While effective, a drawback of this method is the potential for contamination with the undesired α-anomer byproduct, which may necessitate the use of a large excess of the alcohol to suppress its formation. researchgate.net

Enzymatic Synthesis: Enzymatic synthesis offers a highly stereospecific and environmentally benign alternative to chemical methods. semanticscholar.org Glycoside hydrolases can be used to catalyze the formation of the glycosidic bond. nih.gov In a process known as transglycosylation, an enzyme such as an α-amylase can catalyze the transfer of a glucose unit from a donor like starch to an acceptor alcohol, in this case, tridecyl alcohol. nih.gov This approach avoids the need for toxic catalysts and extensive protection/deprotection steps that are characteristic of chemical synthesis. semanticscholar.orgnih.gov The inherent selectivity of enzymes ensures the formation of the specific glycosidic linkage, providing high anomeric purity. semanticscholar.org

Design Principles of Branched-Chain Maltoside Detergents for Protein Applications

While linear-chain detergents like Tridecyl β-D-maltopyranoside are effective, the rational design of detergents with modified alkyl chains has led to improved performance in stabilizing challenging membrane proteins. Introducing branching into the alkyl chain is a key design principle aimed at creating a more lipid-like environment for the solubilized protein.

The core design concept involves appending short, branched alkyl chains at the interface between the polar headgroup and the main hydrophobic tail. researchgate.netnih.gov This modification is intended to mimic the second aliphatic chain found in natural lipid molecules. researchgate.netnih.gov By increasing the bulkiness of the hydrophobic part of the detergent near the polar head, these branches can reduce the penetration of water into the micelle's interior, thereby increasing its internal hydrophobicity and creating a more favorable environment for the transmembrane domains of proteins. researchgate.netnih.gov

Alkyl chain branching directly influences the physicochemical properties of the detergent, most notably its critical micelle concentration (CMC) and the size and shape of the micelles it forms. These characteristics are critical for the stability and crystallizability of protein-detergent complexes (PDCs).

Micelle Size: Introducing a branch while keeping the total number of carbon atoms constant results in a shorter primary alkyl chain. This generally leads to the formation of smaller micelles. researchgate.netnih.gov For structural studies, particularly X-ray crystallography, smaller micelles are often favored as they can increase the likelihood of forming productive protein-protein contacts necessary for crystal lattice formation. researchgate.net

Critical Micelle Concentration (CMC): The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. The length of the alkyl chain is a primary determinant of the CMC; longer linear chains lead to lower CMC values due to increased hydrophobic interactions. nih.gov Branching can disrupt the efficient packing of alkyl chains, which may lead to a higher CMC compared to a linear detergent with the same total number of carbons.

Hydrophobicity and Stability: While detergents with longer linear alkyl chains generally confer higher stability to membrane proteins, branching offers a way to maintain comparable hydrophobicity while shortening the primary chain. researchgate.net The increased packing density of the hydrophobic tails within the branched-chain micelle interior can enhance the stability of the encapsulated protein. nih.gov This balance allows for the design of detergents that are both highly stabilizing and conducive to crystallization.

| Detergent Type | Key Structural Feature | General Impact on Micelle Size | Rationale for Protein Applications |

|---|---|---|---|

| Linear-Chain (e.g., Tridecyl β-D-maltopyranoside) | Straight C13 alkyl chain | Forms micelles of a specific size determined by chain length | Standard for solubilization; longer chains often increase protein stability. |

| Branched-Chain Analogues | Shorter primary chain with alkyl branches | Forms smaller micelles compared to linear isomers | Smaller micelles can facilitate protein-protein contacts for crystallization. researchgate.net |

In glycoside chemistry, anomers are diastereomers that differ only in the configuration at the anomeric carbon (C1 of the glycosyl unit). For maltosides, the alkyl group can be in an axial position (α-anomer) or an equatorial position (β-anomer) relative to the sugar ring. rsc.org For applications in membrane protein structural biology, the β-anomer is strongly preferred, and high anomeric purity is crucial. rsc.org

The preference for the β-anomer is rooted in its conformational stability. In the chair conformation of the pyranose ring, the bulky alkyl chain of the β-anomer occupies an equatorial position, which is sterically more favorable and results in a more stable molecule than the α-anomer, where the alkyl group is in a more hindered axial position. libretexts.orgquora.com

The presence of a mixture of α and β anomers introduces heterogeneity into the system. This can be detrimental to structural studies for several reasons:

Heterogeneous Protein-Detergent Complexes (PDCs): The different shapes of the α and β anomers can lead to variations in how they pack around the membrane protein. This results in a population of PDCs that are not uniform in size, shape, or composition.

Impediment to Crystallization: Successful protein crystallization requires a highly pure and homogenous sample. rsc.org The heterogeneity of PDCs caused by anomeric impurities can inhibit the formation of well-ordered crystal lattices, leading to small, poorly diffracting crystals or preventing crystallization altogether. nih.gov

Complications in NMR Studies: For solution NMR spectroscopy, sample homogeneity is paramount for obtaining high-quality spectra. semanticscholar.org The presence of different anomeric forms can lead to conformational heterogeneity in the PDC, which can cause line broadening and reduce spectral resolution, making structure determination difficult or impossible. nih.gov

While both anomers can solubilize membranes, they can exert different effects. In one study, α-dodecyl maltoside was found to be milder than its β-isomer, preserving larger photosynthetic supercomplexes. nih.gov This highlights that the two anomers interact with proteins differently, reinforcing the need for anomerically pure detergents to ensure reproducible and interpretable results in high-resolution structural studies.

Structural Modifications and Derivatives of Tridecyl β-D-Maltopyranoside for Enhanced Performance

To improve the utility of Tridecyl β-D-maltopyranoside and similar detergents, various structural modifications can be introduced. These derivatives are designed to either enhance protein stability or to aid in specific types of biophysical analysis.

Deuteration: A significant modification for NMR spectroscopy is isotopic labeling, specifically the replacement of hydrogen atoms with deuterium. Uniformly deuterated n-dodecyl-β-D-maltoside (a close analogue of Tridecyl β-D-maltopyranoside) has been synthesized for use in TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR experiments. nih.gov In these experiments, the large number of hydrogen atoms in a standard detergent micelle creates strong, broad signals that can overlap with and obscure the signals from the protein of interest. nih.gov By using a deuterated detergent, these interfering signals are eliminated, dramatically improving the sensitivity and resolution of the NMR spectrum of the solubilized membrane protein. researchgate.netnih.gov The synthesis involves using deuterated precursors for both the alkyl chain (e.g., d25-n-dodecanol) and the maltose headgroup (e.g., d7-D-glucose). nih.gov

Fluorination: Fluorination of the alkyl chain is another strategy to create derivatives with improved properties. Sparingly fluorinated surfactants, where a perfluoroalkyl segment is placed at the end of the hydrocarbon chain, have been shown to confer exceptional long-term stability to membrane proteins. rsc.org For example, a maltoside-based surfactant with a perfluorobutyl tip at the end of its alkyl chain demonstrated superior performance in stabilizing bacteriorhodopsin compared to its non-fluorinated counterpart, dodecyl maltoside. rsc.org The introduction of fluorine can alter the hydrophobicity and packing properties of the detergent, leading to more stable protein-detergent complexes. rsc.org Such modifications can be applied to the tridecyl chain of Tridecyl β-D-maltopyranoside to potentially enhance its stabilizing capabilities for particularly labile proteins.

| Modification | Purpose | Mechanism/Benefit | Primary Application |

|---|---|---|---|

| Deuteration | To eliminate detergent signals in ¹H-NMR spectra. | Replaces protons with deuterium, making the detergent "invisible" in proton NMR, thus improving protein signal-to-noise. nih.gov | Solution NMR Spectroscopy nih.gov |

| Fluorination | To increase the stabilizing effect on membrane proteins. | Alters the hydrophobic and packing properties of the alkyl chain, leading to more robust protein-detergent complexes. rsc.org | Stabilization of labile proteins for functional and structural studies. rsc.org |

Applications of Tridecyl β D Maltopyranoside in Integral Membrane Protein Research

Solubilization and Extraction of Membrane Proteins

The initial and most critical step in the in vitro study of integral membrane proteins is their removal from the biological membrane. researchgate.net This process, known as solubilization, involves the use of detergents to disrupt the lipid bilayer and create a soluble protein-detergent complex. sigmaaldrich.com The choice of detergent is paramount, as it must effectively extract the protein while preserving its native structure and function. nih.gov

Tridecyl β-D-maltopyranoside, a member of the alkyl maltoside family, is recognized for its efficacy in this process. moleculardimensions.com The general principle of solubilization involves detergent monomers partitioning into the lipid bilayer. As the detergent concentration increases to its critical micelle concentration (CMC), the bilayer becomes saturated and breaks apart, leading to the formation of mixed micelles containing protein, lipid, and detergent. An effective solubilization protocol yields a high quantity of stable protein-detergent complexes where the protein remains in its active conformation. sigmaaldrich.com

The efficiency of solubilization with Tridecyl β-D-maltopyranoside can be influenced by several factors, and optimization is often required for different classes of membrane proteins. sigmaaldrich.com Generally, detergents with longer alkyl chains, like TDM, are considered more effective for both solubilization and stabilization. desy.de The selection of a detergent is often a balance between its ability to extract the protein and its gentleness in preserving the protein's structure. nih.gov

Key parameters that are typically screened to optimize solubilization include:

Detergent-to-protein ratio: Protein concentrations of 1 to 10 mg/ml are common starting points. sigmaaldrich.com For effective solubilization, the detergent concentration should be well above its CMC, with a detergent-to-membrane protein mass ratio of at least 4:1 often recommended.

Time and mixing conditions: The duration of incubation and the method of agitation (e.g., gentle rotation versus vigorous stirring) can impact the efficiency of extraction. sigmaaldrich.com

pH and ionic strength: The buffer conditions play a crucial role in both protein stability and detergent performance. sigmaaldrich.com

The following table outlines typical parameters considered when optimizing solubilization protocols for integral membrane proteins.

| Parameter | Range/Consideration | Rationale |

| Protein Concentration | 1 - 10 mg/ml | To ensure a sufficient amount of target protein for extraction. sigmaaldrich.com |

| Detergent Concentration | At least 2x CMC | To ensure the formation of micelles necessary for solubilizing the protein. |

| Detergent:Protein Ratio | At least 4:1 (w/w) | To provide enough detergent to encapsulate the hydrophobic surfaces of the protein. |

| Temperature | 4°C to room temperature | Lower temperatures often help maintain protein stability during the extraction process. |

| Incubation Time | Minutes to hours | Varies depending on the specific protein and membrane complexity. sigmaaldrich.com |

| pH | Typically 7.0 - 8.5 | To maintain the native charge distribution and stability of the target protein. sigmaaldrich.com |

| Ionic Strength | 50 - 500 mM salt | Can influence protein solubility and the properties of the detergent micelles. sigmaaldrich.com |

A significant advantage of maltoside-based detergents, including Tridecyl β-D-maltopyranoside, is their characteristically "mild" and non-denaturing nature. nih.gov This property is crucial for maintaining the native three-dimensional structure of the protein once it is removed from the lipid bilayer. sigmaaldrich.com The preservation of the native conformation is directly linked to the retention of the protein's biological function. researchgate.net

Harsh solubilization procedures can lead to the removal of essential lipids that are closely associated with the membrane protein and required for its activity. sigmaaldrich.com The gentle action of TDM helps in forming stable protein-lipid-detergent complexes, thereby preserving the local lipid environment that can be critical for function. sigmaaldrich.com For instance, studies have shown that providing proteins with nature-and-activity-promoting conditions throughout the preparation process, including the use of mild detergents like DDM (a close relative of TDM), can yield active proteins. nih.gov The ability of the detergent to mimic the native membrane environment is a key factor in preventing the protein from unfolding or aggregating. nih.gov

Stabilization of Membrane Proteins in Detergent Environments

Once solubilized, integral membrane proteins are inherently unstable in aqueous solutions due to their exposed hydrophobic transmembrane surfaces. nih.gov Detergent micelles, such as those formed by Tridecyl β-D-maltopyranoside, create a microenvironment that shields these hydrophobic regions from the aqueous solvent, thus stabilizing the protein. sigmaaldrich.com The stability of a membrane protein in a detergent solution is a critical factor for the success of subsequent structural and functional studies. nih.gov

Several factors can influence the long-term stability of a membrane protein solubilized in TDM micelles. The properties of the detergent itself, particularly its alkyl chain length, play a significant role. Longer acyl chains, as found in TDM, are generally associated with greater protein stability. desy.deresearchgate.net

Other environmental and compositional factors that affect stability include:

Temperature: Higher temperatures can lead to protein denaturation. researchgate.net Determining the melting temperature (Tm) of a protein in a specific detergent is a common way to assess its thermostability. nih.gov

pH and Buffer Composition: The pH of the solution affects the ionization state of amino acid residues, which can be critical for maintaining the protein's folded structure. researchgate.net

Presence of Ligands and Cofactors: The binding of specific substrates, inhibitors, or cofactors can often lock the protein into a more stable conformation. nih.gov

Additives: The inclusion of agents like glycerol (B35011) or specific lipids, such as cholesteryl hemisuccinate (CHS), can enhance the stability of the protein-detergent complex. researchgate.net

Many membrane proteins function as dimers, trimers, or higher-order oligomers. The detergent used for solubilization and purification must be capable of maintaining these native protein-protein interactions. The size and shape of the detergent micelle are important in this regard. Detergents with large micelles, like Tridecyl β-D-maltopyranoside, are often able to engulf the entire protein complex, thereby preserving its oligomeric state. nih.gov In contrast, detergents with smaller micelles might not adequately cover the hydrophobic surfaces, potentially leading to aggregation or dissociation of the complex. nih.gov

The table below summarizes the properties of Tridecyl β-D-maltopyranoside.

| Property | Value | Significance in Membrane Protein Research |

| Chemical Formula | C25H48O11 | |

| Molecular Weight | 524.64 g/mol | |

| Alkyl Chain Length | 13 carbons | Longer chain length generally correlates with increased protein stability. desy.deresearchgate.net |

| Critical Micelle Concentration (CMC) | 0.03 mM | A low CMC means that less detergent is required to form micelles and maintain protein solubility. desy.de |

| Aggregation Number | ~100 | The number of detergent monomers in a micelle, influencing micelle size. desy.de |

| Detergent Class | Non-ionic | Generally considered "mild" and less denaturing to proteins compared to ionic detergents. nih.gov |

Membrane Protein Crystallization and High-Resolution Structural Determination

Obtaining high-resolution three-dimensional structures of integral membrane proteins is fundamental to understanding their mechanisms of action at a molecular level. nih.gov X-ray crystallography remains a primary method for this, but it requires the growth of well-ordered crystals. nih.gov The process of crystallizing membrane proteins is particularly challenging because the protein must be maintained in a stable and homogeneous state within a detergent-containing solution. nih.gov

Tridecyl β-D-maltopyranoside has been utilized in the crystallization of membrane proteins. The choice of detergent is critical, as the detergent micelle becomes an integral part of the crystal lattice. nih.gov The size and shape of the micelle can significantly influence crystal packing and, consequently, the diffraction quality of the crystals. nih.gov While a general rule suggests that shorter-chain detergents are often more suitable for crystallography because they form smaller micelles that can pack more tightly, longer-chain detergents like TDM have also been used successfully, particularly for stabilizing the protein in a state amenable to crystallization. desy.de

Detergents with large micelles, such as TDM, tend to envelop the entire protein, which can be advantageous for maintaining its integrity but may present challenges for forming tight crystal contacts. nih.gov The success of crystallization often depends on a delicate balance between protein stability and the ability of the protein-detergent complex to form a well-ordered crystal lattice. Therefore, extensive screening of different detergents, including those with varying alkyl chain lengths like the maltosides, is a common practice in membrane protein structural biology. nih.gov

Utility in X-ray Crystallography of Membrane Proteins

The crystallization of integral membrane proteins for X-ray diffraction studies remains a formidable challenge, with detergent selection being a critical variable for success. Alkyl maltosides are among the most successful classes of detergents for this purpose. nih.gov The role of the detergent is to create a stable, monodisperse protein-detergent complex (PDC) that can form well-ordered crystal lattices.

The length of the detergent's alkyl chain directly influences both protein stability and the propensity for crystallization. moleculardimensions.com While detergents with shorter alkyl chains, such as n-Decyl-β-D-maltopyranoside (DM), tend to form smaller micelles that can favor tighter crystal packing and potentially lead to higher-resolution diffraction, they may offer less stability to the solubilized protein. moleculardimensions.comresearchgate.net Conversely, detergents with longer alkyl chains, like TDM, generally provide superior stabilization for the protein's native conformation over extended periods. moleculardimensions.com This enhanced stability is crucial during the lengthy and often harsh process of crystallization.

However, the larger micelle formed by TDM can present a steric hindrance, potentially impeding the formation of the specific protein-protein contacts necessary for crystal lattice formation. The choice of TDM is therefore a strategic one, often employed when the target membrane protein is particularly labile and requires the enhanced stabilizing effect conferred by the longer C13 alkyl chain, accepting the potential trade-off of a larger, more flexible detergent micelle that might complicate crystallization.

Applications in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

Single-particle cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the structures of membrane proteins. Proper sample preparation is paramount, requiring the protein to be solubilized in a detergent that maintains its integrity and allows for vitrification in a thin layer of ice.

For cryo-EM, detergents with a low critical micelle concentration (CMC) are highly desirable. wikipedia.org A low CMC allows for the use of minimal detergent concentrations in the final sample buffer while ensuring the protein remains soluble and does not aggregate. This minimizes the amount of background noise from free micelles in the cryo-EM images, which can interfere with particle picking and image alignment. Tridecyl β-D-maltopyranoside, with its very low CMC of approximately 0.033 mM in water, is well-suited for this application. moleculardimensions.comanatrace.commoleculardimensions.com

The larger micelle size of TDM, which can be a disadvantage in X-ray crystallography, is less of a concern in single-particle cryo-EM. In many cases, the detergent micelle surrounding the protein is averaged out during image processing. The primary benefit of TDM in this context is its ability to provide a stable, native-like environment for the protein, preserving its conformational homogeneity, which is essential for achieving high-resolution reconstructions. The C13 alkyl chain can offer robust stabilization for delicate or complex membrane proteins during the purification and vitrification steps.

Facilitation of Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Membrane Proteins

Given that Tridecyl β-D-maltopyranoside has a longer alkyl chain (C13) and a significantly larger aggregation number (~186) than DDM (C12, aggregation number ~98), it forms even larger micelles. moleculardimensions.comanatrace.comagscientific.com This makes TDM generally unsuitable for high-resolution structural studies of membrane proteins by solution NMR. The resulting large PDC would tumble too slowly, causing severe signal broadening. However, for solid-state NMR (ssNMR), where the protein is studied in a more immobilized state within a lipid or detergent environment, the size of the micelle is not a limiting factor, and TDM could potentially be used to provide a stable environment for the protein. sigmaaldrich.com

Mitigation of Aggregation and Polydispersity in Crystallization Trials

A primary prerequisite for successful crystallization is a protein sample that is stable, soluble, and monodisperse—meaning it exists as a uniform population of particles. Integral membrane proteins, due to their extensive hydrophobic surfaces, have a strong tendency to aggregate non-specifically when removed from their native lipid environment.

Non-ionic detergents like Tridecyl β-D-maltopyranoside play a crucial role in preventing this aggregation. By forming a micelle around the hydrophobic, transmembrane regions of the protein, TDM effectively shields these surfaces from the aqueous solvent and from each other. This mimics the protein's native lipid environment and prevents the formation of non-specific, heterogeneous aggregates that inhibit crystallization.

The choice of TDM can be particularly advantageous for proteins that are prone to denaturation or aggregation even in the presence of shorter-chain detergents like DDM. The longer C13 alkyl chain of TDM can provide a more lipid-like and stable environment, enhancing the long-term stability and monodispersity of the protein-detergent complex. moleculardimensions.com This stability is essential during crystallization screening, where the PDC is subjected to a wide range of precipitants and chemical conditions over days or weeks. By maintaining a homogeneous and stable sample, TDM increases the probability of obtaining diffraction-quality crystals.

Advanced Characterization and Methodological Approaches Employing Tridecyl β D Maltopyranoside

Dynamic Light Scattering (DLS) for Protein-Detergent Complex Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size distribution of particles in a solution. In the context of protein biochemistry, DLS is a powerful tool for characterizing the behavior of proteins and their complexes with detergents like TDM.

The formation of micelles by detergents in aqueous solutions is a critical prerequisite for solubilizing membrane proteins. The size and monodispersity of these micelles can significantly impact the stability and behavior of the solubilized protein. DLS is employed to determine the hydrodynamic radius (Rh) of detergent micelles. For n-alkyl-β-D-maltopyranosides, a series of studies has shown that the hydrodynamic radii of their micelles can be precisely measured using DLS, with the ability to distinguish differences arising from just a single CH2 group in the alkyl tail. nih.gov

The hydrodynamic radius of Tridecyl β-D-maltopyranoside micelles, along with those of other common detergents, has been characterized, providing a baseline for understanding their interaction with proteins.

Table 1: Hydrodynamic Radii of Selected Detergent Micelles Determined by DLS

| Detergent | Abbreviation | Alkyl Chain Length | Hydrodynamic Radius (Rh) in nm |

|---|---|---|---|

| Octyl-β-D-maltopyranoside | OM | 8 | 1.8 - 1.9 |

| Decyl-β-D-maltopyranoside | DM | 10 | ~2.5 |

| Dodecyl-β-D-maltopyranoside | DDM | 12 | 3.3 ± 0.5 |

| Tridecyl-β-D-maltopyranoside | TDM | 13 | Not explicitly found in search results |

| Tetradecyl-β-D-maltopyranoside | TTM | 14 | >3.3 |

A crucial application of DLS in conjunction with TDM is the real-time monitoring of protein-detergent complex (PDC) formation and the assessment of the sample's homogeneity. nih.gov A monodisperse solution, characterized by a single, narrow peak in the DLS profile, is often a prerequisite for successful downstream applications such as crystallization.

In one study, DLS was used to investigate the solubilization of a water-insoluble fusion protein, Mbp-dHBx. The addition of TDM was intended to dissolve the oligomeric form of the protein by forming a PDC. DLS measurements confirmed the formation of a stable PDC and were also used to monitor the separation of the fusion partners after proteolytic cleavage. nih.gov The ability of DLS to distinguish between pure detergent micelles and PDCs, which are expected to have a slightly larger radius, allows for the optimization of detergent concentration and other solution conditions to achieve a stable and homogenous sample. nih.gov

High-Throughput Screening Methodologies for Detergent Selection

The selection of an appropriate detergent is a critical and often empirical step in the purification and characterization of membrane proteins. High-throughput screening (HTS) methodologies have been developed to rapidly evaluate a panel of detergents, including TDM, to identify optimal conditions for protein solubility and stability.

While the search results did not provide specific examples of differential filtration assays employing Tridecyl β-D-maltopyranoside, this technique is a common HTS method. The principle of the assay involves the separation of soluble protein from aggregated material by filtration through a membrane with a defined pore size. The amount of soluble protein in the filtrate is then quantified, typically by measuring absorbance at 280 nm or by using a protein-specific assay. In a screening context, a protein of interest would be solubilized in a range of different detergents, including TDM, and the amount of soluble protein after a period of incubation or stress (e.g., thermal) would be compared to identify the detergent that best maintains solubility.

The ultracentrifugation dispersity sedimentation (UDS) assay is a powerful HTS method for assessing the degree of protein aggregation in different detergent solutions. nih.govnih.gov This technique relies on the principle that larger aggregates will sediment at lower centrifugation speeds than smaller, well-dispersed protein-detergent complexes. nih.gov

In a typical UDS assay, a small volume of the purified membrane protein is incubated with a panel of detergents, including TDM. The samples are then subjected to ultracentrifugation, and the amount of protein remaining in the supernatant is quantified by SDS-PAGE analysis. nih.gov A higher concentration of protein in the supernatant indicates that the detergent is effective at maintaining the protein in a monodispersed state. In one study, n-tridecyl-β-D-maltoside (TriDM) was one of the detergents that successfully maintained a membrane protein in a stable, monodispersed state. nih.gov

Table 2: Representative Data from a Detergent Screen Using UDS Assay

| Detergent | Protein in Supernatant (relative units) | Interpretation |

|---|---|---|

| Dodecyl-β-D-maltopyranoside (DDM) | +++ | Good dispersity |

| Tridecyl-β-D-maltopyranoside (TDM) | +++ | Good dispersity |

| Octyl-β-D-glucoside (OG) | + | Significant aggregation |

| Lauryldimethylamine-N-oxide (LDAO) | ++ | Moderate dispersity |

This table is a hypothetical representation based on the principles of the UDS assay and findings that TDM can promote monodispersity. nih.gov

Fluorescence-based thermal shift assays (TSA), also known as differential scanning fluorimetry (DSF), are a widely used HTS method to assess the thermal stability of a protein in various conditions, including the presence of different detergents. nih.govcnrs.fr The assay monitors the unfolding of a protein as the temperature is increased. This unfolding process is detected by an increase in the fluorescence of a dye that binds to the exposed hydrophobic regions of the denatured protein. cnrs.fr

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a key parameter for evaluating protein stability. A higher Tm indicates greater stability. By performing the assay with a protein in the presence of a library of detergents, including TDM, it is possible to rapidly identify detergents that confer the highest thermal stability. This information is invaluable for optimizing conditions for purification, storage, and structural studies. researchgate.net

Table 3: Illustrative Data from a Thermal Shift Assay for Detergent Screening

| Detergent | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) relative to control |

|---|---|---|

| Control (No Detergent) | 45.2 | 0.0 |

| Dodecyl-β-D-maltopyranoside (DDM) | 52.8 | +7.6 |

| Tridecyl-β-D-maltopyranoside (TDM) | 54.1 | +8.9 |

| Fos-Choline-12 | 48.5 | +3.3 |

| Octyl-β-D-glucoside (OG) | 46.1 | +0.9 |

This table is a hypothetical representation illustrating how TDM could enhance the thermal stability of a membrane protein in a TSA experiment.

Microscale NMR Screening for Detergent Compatibility

The selection of an appropriate detergent is a critical step in the structural and functional analysis of integral membrane proteins (IMPs). The detergent must effectively solubilize the protein from the lipid bilayer while maintaining its native structure and stability. Microscale Nuclear Magnetic Resonance (NMR) screening has emerged as a powerful technique to rapidly assess the compatibility of various detergents with a target membrane protein. This method leverages the sensitivity of NMR to the local chemical environment of atomic nuclei to monitor protein folding and stability.

In a typical microscale NMR screening experiment, a small amount of the target membrane protein, often isotopically labeled (e.g., with ¹⁵N), is reconstituted into micelles of different detergents. Two-dimensional NMR spectra, such as the ¹H-¹⁵N TROSY-HSQC (Transverse Relaxation-Optimized Spectroscopy-Heteronuclear Single Quantum Coherence), are recorded for each sample. Well-dispersed cross-peaks in the resulting spectrum are indicative of a well-folded and structurally homogeneous protein, whereas signal broadening or a lack of signal dispersion suggests protein aggregation or unfolding.

Tridecyl β-D-maltopyranoside (TDM) has been evaluated in such screening campaigns alongside a wide array of other detergents. For instance, in studies of the E. coli outer membrane protein X (OmpX), TDM was screened for its ability to promote the refolding of the protein from an unfolded state. The efficiency of refolding is often assessed by comparing the folded and unfolded populations of the protein, which can be distinguished using techniques like SDS-PAGE where the folded form migrates differently. In one such screen, Tridecyl β-D-maltopyranoside demonstrated a moderate refolding efficiency for OmpX. uni-heidelberg.de

Another high-throughput approach to screen for detergent compatibility is the use of thermal denaturation assays monitored by techniques like differential scanning fluorimetry (DSF). In these assays, the melting temperature (Tₘ) of a protein is measured in the presence of different detergents. A higher Tₘ indicates greater thermal stability conferred by the detergent. Tridecyl β-D-maltopyranoside has been included in screens to identify optimal stabilizing conditions for various transporter proteins. rsc.org The data gathered from these screens allow researchers to rank detergents based on their ability to maintain the structural integrity of a specific membrane protein, guiding the selection of the best candidate for further structural studies.

Below is a data table summarizing findings from a detergent screen that included Tridecyl β-D-maltopyranoside for the refolding of the membrane protein OmpX.

| Detergent Screen Parameter | Finding for Tridecyl β-D-maltopyranoside | Reference |

| Protein | Outer membrane protein X (OmpX) | uni-heidelberg.de |

| Methodology | Refolding efficiency screen | uni-heidelberg.de |

| Result | 60% refolding efficiency | uni-heidelberg.de |

Molecular Dynamics (MD) Simulations of Tridecyl β-D-Maltopyranoside Micelles and Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational methodology used to study the physical movement of atoms and molecules over time. nsf.gov This technique has become an indispensable tool in structural biology, particularly for understanding the complex and dynamic interactions between membrane proteins and their surrounding detergent micelle environment, which is often difficult to characterize fully by experimental means alone.

Computational Modeling of Detergent-Protein Interactions at Atomic Resolution

All-atom MD simulations can provide a high-resolution view of the direct interactions between individual detergent molecules, such as Tridecyl β-D-maltopyranoside, and the surface of an integral membrane protein. pwvas.org These simulations model the forces between atoms, allowing researchers to observe how the hydrophobic alkyl chains of the detergent molecules interact with the transmembrane domain of the protein, while the hydrophilic headgroups are exposed to the solvent. science.gov

The primary goal of these simulations is to understand how a detergent micelle can mimic the native lipid bilayer, thereby stabilizing the protein's structure. Key aspects that can be investigated include:

Binding Sites: Identifying preferential binding sites for detergent molecules on the protein surface.

Conformational Stability: Assessing whether the detergent maintains the native fold of the protein or induces structural distortions over time.

Solvent Accessibility: Calculating the solvent-accessible surface area to see how effectively the detergent shields the hydrophobic regions of the protein from the aqueous environment. science.gov

Hydrogen Bonding: Analyzing the network of hydrogen bonds between the detergent headgroups, the protein, and surrounding water molecules.

While the principles of MD simulations are well-established for studying protein-detergent complexes, specific, published all-atom MD simulation studies focusing on Tridecyl β-D-maltopyranoside are not prevalent in the reviewed scientific literature. Such studies, were they to be conducted, would provide valuable, specific insights into how its C13 alkyl chain length influences the stability and dynamics of various membrane proteins compared to more commonly simulated detergents like n-dodecyl-β-D-maltoside (DDM).

Insights into Micellar Structure and Dynamics in the Presence of Integral Membrane Proteins

MD simulations are also uniquely suited to characterizing the structure and dynamic behavior of the detergent micelle itself when it contains an embedded membrane protein. ucl.ac.uk A pure detergent micelle in solution is a highly dynamic entity, and the incorporation of a large protein can significantly alter its properties.

Simulations can provide detailed information on several structural and dynamic parameters of the protein-detergent complex:

Detergent Dynamics: Tracking the movement of individual Tridecyl β-D-maltopyranoside molecules, including their rate of exchange between the micelle and the bulk solvent, and their lateral diffusion around the protein.

Micelle Packing: Analyzing the packing density of the detergent's alkyl chains against the protein's hydrophobic surface.

Water Penetration: Observing the extent to which water molecules penetrate the detergent shell to interact with the protein surface, which can be a factor in protein stability.

Understanding these properties is crucial, as the morphology and dynamics of the micelle can directly impact the stability of the solubilized membrane protein and its suitability for structural determination techniques like NMR or X-ray crystallography. moleculardepot.com Although MD simulations have been extensively used to study complexes involving other detergents, specific research detailing the micellar structure and dynamics of Tridecyl β-D-maltopyranoside in the presence of integral membrane proteins remains a prospective area for future investigation.

Comparative Analysis of Tridecyl β D Maltopyranoside with Other Detergents in Membrane Protein Studies

Comparison with n-Dodecyl β-D-Maltopyranoside (DDM) in Membrane Protein Solubilization and Stability

n-Dodecyl β-D-maltopyranoside (DDM) is one of the most widely used and successful non-ionic detergents in membrane protein science, often considered the "gold standard" for its balance of solubilization efficacy and mildness. researchgate.net Tridecyl β-D-maltopyranoside, with its C13 alkyl chain, is a close analogue to DDM, which possesses a C12 chain. The primary difference between these two detergents lies in the length of their hydrophobic tails, which directly impacts their physicochemical properties and their interaction with membrane proteins.

The longer alkyl chain of Tridecyl β-D-maltopyranoside results in a lower critical micelle concentration (CMC) compared to DDM. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, a prerequisite for membrane solubilization. researchgate.net A lower CMC is often advantageous as less detergent is required to maintain a micellar environment, which can be beneficial for both cost and minimizing the concentration of free monomers that might have destabilizing effects.

In terms of protein stability, detergents with longer alkyl chains are generally associated with providing a more stable hydrophobic environment for the transmembrane domains of proteins. sigmaaldrich.com This enhanced stability is particularly crucial for more sensitive or complex membrane proteins, such as G-protein coupled receptors (GPCRs). anatrace.com While DDM is effective for many proteins, its C12 chain may not be sufficient to preserve the integrity of particularly labile proteins during purification and characterization. nih.gov The additional methylene (B1212753) group in the C13 chain of Tridecyl β-D-maltopyranoside increases its hydrophobicity, allowing for a potentially more robust shield around the protein's transmembrane surface, thus mimicking the lipid bilayer more effectively than DDM. nih.gov This can lead to better preservation of the native structure and function. However, the trade-off for this increased stability can be a larger micelle size, which may be a consideration for certain structural biology techniques. mdpi.com

| Property | Tridecyl β-D-maltopyranoside | n-Dodecyl β-D-Maltopyranoside (DDM) |

|---|---|---|

| Alkyl Chain Length | C13 | C12 |

| Molecular Weight (g/mol) | 524.64 | 510.6 |

| CMC (mM in H₂O) | ~0.033 | ~0.17 |

Evaluation Against Other n-Alkyl Maltopyranosides (e.g., Decyl Maltoside, Undecyl Maltoside)

The n-alkyl-β-D-maltoside series offers a systematic way to evaluate the effect of hydrophobic chain length on membrane protein studies. moleculardimensions.com Besides DDM (C12) and Tridecyl β-D-maltopyranoside (C13), other common members include n-Decyl-β-D-maltopyranoside (DM; C10) and n-Undecyl-β-D-maltopyranoside (UDM; C11).

For membrane protein stability, this trend is highly relevant. Detergents with shorter alkyl chains, like DM, form smaller micelles but are generally considered less stabilizing than their longer-chain counterparts. mdpi.comnih.gov UDM, with its C11 chain, offers an intermediate option and has been successfully used for various membrane proteins. rug.nl Tridecyl β-D-maltopyranoside, positioned at the longer end of this common series, is expected to provide the highest level of stability among these four, making it a candidate for proteins that are not adequately stabilized by DM, UDM, or even DDM. anatrace.com

| Detergent | Alkyl Chain Length | CMC (mM in H₂O) | Micelle Molecular Weight (kDa) |

|---|---|---|---|

| n-Decyl-β-D-maltopyranoside (DM) | C10 | ~1.8 | ~40 |

| n-Undecyl-β-D-maltopyranoside (UDM) | C11 | ~0.59 | ~50 |

| n-Dodecyl-β-D-maltopyranoside (DDM) | C12 | ~0.17 | ~72 |

| Tridecyl β-D-maltopyranoside | C13 | ~0.033 | Data not readily available, expected to be >72 kDa |

Contrasting Performance with n-Alkyl Glucosides and Other Non-Ionic Detergent Families

The performance of Tridecyl β-D-maltopyranoside can also be contrasted with other families of non-ionic detergents, most notably the n-alkyl glucosides. The key structural difference is the hydrophilic headgroup: maltosides possess a disaccharide (maltose), while glucosides have a monosaccharide (glucose). mdpi.comnih.gov This seemingly small difference has significant consequences for their behavior.

Maltoside detergents are generally considered milder and more effective at preserving the native structure of membrane proteins compared to their glucoside counterparts with similar alkyl chain lengths. nih.gov For instance, DDM (a C12 maltoside) is gentler on sensitive proteins than n-Octyl-β-D-glucopyranoside (OG), a commonly used C8 glucoside. peakproteins.com Alkyl glucosides tend to be more destabilizing, which can lead to a loss of protein helicity and inter-helical packing. nih.govnih.gov This is partly because the larger maltose (B56501) headgroup provides a more substantial hydrophilic shield.

Alkyl glucosides typically have much higher CMCs and form smaller micelles than alkyl maltosides with comparable chain lengths. mdpi.comrug.nl While the smaller micelle size of glucosides can be an advantage for techniques like NMR spectroscopy, their often-insufficient stabilizing capacity limits their use for many sensitive proteins. mdpi.comnih.gov Tridecyl β-D-maltopyranoside, as a long-chain maltoside, represents a choice for maximal stability, contrasting sharply with the harsher, more dynamic environment provided by short-chain glucosides like OG.

Relative Efficacy in Stabilizing Specific Membrane Protein Classes (e.g., G-Protein Coupled Receptors, Ion Channels, Transporters)

The utility of a detergent is ultimately judged by its ability to maintain the structure and function of specific protein targets. Tridecyl β-D-maltopyranoside's properties make it particularly suitable for challenging membrane protein classes.

G-Protein Coupled Receptors (GPCRs): GPCRs are notoriously unstable once removed from the cell membrane. nih.gov The choice of detergent is paramount for their structural and functional analysis. acs.org While DDM has been used successfully for many GPCRs, more stable detergents are often required. nih.govnih.gov Longer-chain maltosides have been shown to be effective in stabilizing oligomeric states of GPCRs like rhodopsin. anatrace.com The C13 chain of Tridecyl β-D-maltopyranoside provides a highly hydrophobic environment that can effectively stabilize the seven-transmembrane helical bundle of GPCRs, making it a strong candidate for receptors that denature in DDM. nih.gov

Ion Channels: These complex, often multi-subunit proteins require a gentle solubilization and purification process to retain their intricate structures and activities. DDM has been a key detergent in the purification of functional ion channels, such as the human GABA type A receptor. nih.govavantiresearch.com For particularly large or labile ion channels, the enhanced stability offered by a longer alkyl chain like that of Tridecyl β-D-maltopyranoside could be critical for successful isolation. nih.govgbiosciences.com

Transporters: This diverse class of membrane proteins also benefits from mild detergents that can preserve their conformational states, which are essential for their function. sigmaaldrich.com DDM is a common first choice for transporter purification. researchgate.net However, for transporters that are difficult to extract or stabilize, a detergent with a lower CMC and greater hydrophobicity, such as Tridecyl β-D-maltopyranoside, may offer improved yields and stability. huji.ac.il

Influence of Detergent Hydrophobic Chain Length on Membrane Protein Behavior

The hydrophobic alkyl chain length is a fundamental parameter that governs detergent efficacy in membrane protein stabilization. nih.gov There is a direct relationship between the number of carbons in the alkyl chain and the detergent's properties and its interaction with proteins.

Increasing the chain length generally leads to:

Increased Hydrophobicity: This results in a lower CMC, as fewer molecules are needed in solution before micelle formation becomes thermodynamically favorable. researchgate.net

Enhanced Protein Stability: Longer chains can provide a better mimic of the thickness of a lipid bilayer's hydrophobic core, offering more complete protection to the transmembrane domains of the protein. sigmaaldrich.comanatrace.com Short-chain detergents are often more deactivating than their long-chain counterparts. anatrace.com

Larger Micelles: Longer chains lead to the formation of larger micelles with higher aggregation numbers, which can be a disadvantage for structural methods that require small, monodisperse protein-detergent complexes, such as NMR and some forms of crystallography. mdpi.com

Tridecyl β-D-maltopyranoside, with its C13 chain, sits (B43327) in a position that often represents a favorable balance. It offers potentially greater stabilizing power than the more common C10, C11, and C12 maltosides, which is crucial for very unstable proteins. anatrace.comnih.gov While the optimal alkyl chain length is protein-dependent, the move from a C12 (DDM) to a C13 (Tridecyl β-D-maltopyranoside) chain can be a critical step in achieving the necessary stability for functional assays or high-resolution structural studies. nih.gov However, it is also important to note that there is no absolute correlation, and detergent properties are often assigned empirically based on their utility in isolating specific membrane proteins. mdpi.com

Emerging Research Frontiers and Perspectives on Tridecyl β D Maltopyranoside

Development of Novel Tridecyl β-D-Maltopyranoside Derivatives for Specialized Research Applications

The advancement of membrane protein structural biology is intrinsically linked to the innovation of detergents used to handle them. While Tridecyl β-D-maltopyranoside is effective, the synthesis of novel derivatives offers tailored properties for specialized applications. Research into other alkyl maltosides has demonstrated that modifications to the standard detergent structure can yield significant benefits.

Key strategies in derivative development include:

Altering Alkyl Chain Architecture: Introducing short, branched alkyl chains near the polar headgroup can create detergents that form smaller micelles while maintaining comparable hydrophobicity to their straight-chained counterparts. This design can enhance the stability of integral membrane proteins (IMPs) and may lead to different crystal packing arrangements, which is beneficial for X-ray crystallography. nih.gov

Functionalization for Labeling: Derivatives can be synthesized to include chemically reactive groups, such as azides or maleimides. nih.gov These functionalized detergents allow for the attachment of probes (e.g., fluorophores, spin labels) via biocompatible "click chemistry." This enables advanced biophysical studies, such as distance measurements within protein complexes using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Headgroup and Linker Modification: Strategies such as "group-swapping," where the typical head and tail groups are exchanged, can improve properties like water solubility. nih.gov Introducing asymmetry in the alkyl chains is another approach to fine-tune the detergent's hydrophobic length and hydrophilic-lipophilic balance (HLB), which are critical factors for optimal membrane protein stabilization. nih.gov

These synthetic strategies, while often applied to a range of carbohydrate-based surfactants, provide a clear roadmap for developing next-generation Tridecyl β-D-maltopyranoside derivatives. nih.gov Such novel molecules could feature enhanced stability profiles, capabilities for covalent protein labeling, or optimized micellar properties for specific, challenging membrane protein targets.

Table 1: Potential Modifications of Tridecyl β-D-Maltopyranoside and Their Research Applications

| Modification Strategy | Purpose | Potential Research Application |

|---|---|---|

| Introduction of branched alkyl chains | Alter micelle size and hydrophobicity nih.gov | Improving stability and crystallization of specific integral membrane proteins (IMPs) nih.gov |

| Addition of a terminal azide or alkyne group | Enable covalent attachment of probes via click chemistry | Fluorescence resonance energy transfer (FRET) or EPR distance measurements |

| Incorporation of photoactivatable groups | Covalently trap protein-detergent or protein-lipid interactions | Mapping interaction sites within protein complexes or with the lipid bilayer |

| Fluorination of the alkyl chain | Improve particle distribution in cryo-EM grids nih.gov | Achieving higher resolution structures of challenging targets in cryo-electron microscopy |

Integration with Advanced Membrane Mimetics for Structural Biology

To study membrane proteins, they must be removed from their native lipid bilayer and stabilized in an environment that mimics the membrane. Tridecyl β-D-maltopyranoside plays a pivotal role in this process, not just by forming simple micelles, but by facilitating the integration of proteins into more sophisticated membrane mimetics like the lipid cubic phase (LCP), bicelles, and nanodiscs.

Lipidic Cubic Phase (LCP): LCP is a gel-like matrix of lipids and water that provides a more native-like environment for membrane protein crystallization. nih.govnih.govdigitellinc.com Detergents like Tridecyl β-D-maltopyranoside are critical components in the formation of LCP. nih.gov The protein, initially solubilized in a detergent solution, is mixed with a monoacylglycerol lipid (like monoolein), which forms the LCP. nih.govnih.gov The detergent helps to homogenize the protein within the lipidic matrix and its concentration can influence the phase behavior of the LCP, which is a key variable in crystallization screening. nih.govsemanticscholar.org

Bicelles: Bicelles are small, discoidal patches of a lipid bilayer whose rim is stabilized by a detergent. They are particularly useful in solution Nuclear Magnetic Resonance (NMR) spectroscopy as they can align in a magnetic field, providing structural information on the embedded protein. The choice of detergent and the lipid-to-detergent ratio are crucial for controlling the size and stability of the bicelles.

Nanodiscs: Nanodiscs are soluble, monodisperse patches of a lipid bilayer encircled by a "belt" of an amphipathic scaffold protein. nih.gov They offer a highly stable and more native-like environment than micelles. nih.gov The assembly process involves mixing the detergent-solubilized membrane protein with lipids and the membrane scaffold protein (MSP). memtein.com The subsequent removal of the detergent triggers the self-assembly of the nanodisc with the protein embedded in the lipid patch. memtein.com Tridecyl β-D-maltopyranoside and its shorter-chain analog, n-dodecyl-β-D-maltopyranoside (DDM), are commonly used in this process for a wide range of proteins, including G-protein coupled receptors (GPCRs) and ion channels, enabling high-resolution structure determination by single-particle cryo-electron microscopy (cryo-EM). nih.govqmul.ac.uk

Table 2: Comparison of Advanced Membrane Mimetics

| Membrane Mimetic | Description | Primary Structural Technique | Role of Tridecyl β-D-Maltopyranoside |

|---|---|---|---|

| Lipid Cubic Phase (LCP) | A continuous, curved lipid bilayer pervaded by aqueous channels, forming a viscous, gel-like phase nih.gov | X-ray Crystallography | Solubilizes protein for reconstitution into the LCP; modulates phase properties nih.govsemanticscholar.org |

| Bicelles | Small, discoidal fragments of lipid bilayer stabilized by a detergent at the rim | Solution NMR Spectroscopy | Forms the stabilizing rim of the bicelle and maintains protein solubility |

| Nanodiscs | A small patch of lipid bilayer surrounded by a protein scaffold nih.gov | Cryo-EM, Solution NMR, other biophysical methods nih.gov | Solubilizes protein and lipids prior to self-assembly upon detergent removal memtein.com |

Role in the Study of Complex Biological Systems

The gentle, non-denaturing properties of Tridecyl β-D-maltopyranoside make it an invaluable tool for studying large, multi-subunit protein complexes and the intricate interactions between proteins and lipids.

Multiprotein Complexes: Many essential cellular functions are carried out by large protein assemblies embedded in the membrane. Maintaining the integrity of these complexes after extraction from the membrane is a major challenge. Harsh detergents can disrupt subunit interactions, leading to loss of function. Mild non-ionic detergents, particularly alkyl maltosides, are preferred for the solubilization and purification of such complexes. nih.gov For example, n-dodecyl-β-D-maltopyranoside (DDM) has been successfully used to purify large, functional hetero-pentameric human GABAA receptors and multi-subunit cytochrome complexes, preserving their activity and allowing for subsequent detailed analysis. nih.gov The slightly longer alkyl chain of Tridecyl β-D-maltopyranoside offers similar mildness, making it well-suited for stabilizing the delicate architecture of these molecular machines. cube-biotech.com

Protein-Lipid Interactions: Membrane proteins are in constant contact with a shell of surrounding lipid molecules, often called the "annular" lipids. These lipids can be crucial for the protein's stability, conformation, and function. When a protein is solubilized, detergent molecules replace these annular lipids. A key goal is to use a detergent that mimics the native lipid interactions as closely as possible. Alkyl maltosides are effective in this regard. Native mass spectrometry studies have shown how detergents compete with lipids for binding sites on the protein surface, providing a way to distinguish between non-specific annular lipids and specifically bound functional lipids. d-nb.info Molecular dynamics simulations have further revealed that detergents like DDM can effectively fulfill the hydrophobic and polar contacts normally provided by the lipid bilayer, better preserving the native protein structure compared to other detergents. researchgate.net

Table 3: Examples of Complex Biological Systems Studied Using Alkyl Maltosides

| Biological System | Research Focus | Significance of Alkyl Maltoside Use |

|---|---|---|

| G-protein Coupled Receptors (GPCRs) | Structural determination and functional analysis nih.govresearchgate.net | Maintains receptor stability and functionality after removal from the membrane nih.govcoventry.ac.uk |

| Human GABAA Receptor | Purification of the intact hetero-pentameric complex nih.gov | Mild solubilization preserved subunit integrity for proteomic and functional studies nih.gov |

| Cytochrome c Oxidase | Purification of an active, stable, monodisperse form wikipedia.org | DDM was a pioneering detergent that enabled the first successful purification of this complex wikipedia.orgacs.org |

| Leucine Transporter (LeuT) | Studying the annular lipid shell and detergent interactions researchgate.net | Revealed how lipids protect functional sites from detergent penetration researchgate.net |

Future Directions in High-Resolution Structural Biology and Biophysical Characterization

Tridecyl β-D-maltopyranoside and its next-generation derivatives are poised to remain at the forefront of structural biology, enabling deeper insights into the molecular machinery of life. The future of the field lies in tackling ever-larger and more dynamic protein complexes and in integrating multiple biophysical techniques for a more complete picture of their function.

Pushing the Boundaries of Cryo-EM: The "resolution revolution" in cryo-EM has made it a dominant technique for membrane protein structure determination. nih.gov The future will involve applying this technique to even more challenging targets, including transiently formed complexes and proteins captured in multiple conformational states. The choice of detergent and the use of advanced mimetics like nanodiscs are critical for preparing high-quality samples. nih.govresearchgate.net Novel Tridecyl β-D-maltopyranoside derivatives, such as fluorinated versions, could improve particle behavior in the vitreous ice, while larger or custom-designed nanodiscs will be needed to accommodate multi-protein systems. nih.govbiorxiv.org

Integrated Structural Biology: The future is not about a single technique but about combining the strengths of multiple approaches. A comprehensive understanding of a membrane protein's function requires integrating high-resolution structures from cryo-EM or crystallography with dynamic information from NMR and fluorescence spectroscopy, and compositional data from mass spectrometry. mdpi.comkcl.ac.uk Tridecyl β-D-maltopyranoside is compatible with this wide array of techniques, making it a versatile foundational tool for preparing samples for these integrated workflows.

Functional and Dynamic Studies: Moving beyond static pictures, the focus is shifting towards understanding how membrane proteins move and function in real-time. Techniques like fluorescence correlation spectroscopy (FCS) can be used to study protein-protein interactions and dynamics for proteins embedded in nanodiscs. mdpi.com The development of functionalized Tridecyl β-D-maltopyranoside derivatives will allow for precise labeling of proteins, enabling sophisticated experiments to probe conformational changes and interaction kinetics in a near-native environment.

Table 4: Future Research Directions Enabled by Tridecyl β-D-Maltopyranoside

| Future Frontier | Enabling Role of Tridecyl β-D-Maltopyranoside | Anticipated Outcome |

|---|---|---|

| High-Resolution Structures of Large, Flexible Complexes | Use in oversized nanodiscs and optimized detergent/lipid ratios for cryo-EM biorxiv.org | Atomic models of complex molecular machines like respiratory supercomplexes and photosystems |

| Time-Resolved Structural Biology | Stabilization of proteins in states amenable to activation by light or ligand mixing | "Molecular movies" of proteins in action, revealing catalytic cycles and signaling mechanisms |

| In Situ Structural Biology | Use in detergent-free methods like SMALPs, where polymers extract proteins with their native lipid annulus researchgate.netnih.gov | Understanding protein structure and interactions within a native lipid context |

| Rational Drug Discovery | Stabilization of GPCRs and ion channels in specific conformations for fragment-based screening and structure-based drug design | Development of more specific and effective therapeutics targeting membrane proteins |

Q & A

Q. How can researchers evaluate the environmental impact of Tridecyl β-D-maltopyranoside in laboratory waste streams?

- Methodological Answer : Perform biodegradability assays (e.g., OECD 301F) and toxicity profiling using aquatic models (e.g., Daphnia magna). Compare with eco-friendly alternatives (e.g., glyco-diosgenin) and integrate waste treatment protocols (e.g., activated charcoal filtration) into experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.